molecular formula C22H23F6N3OS B6301794 (2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide CAS No. 2209087-17-0

(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide

Cat. No.: B6301794
CAS No.: 2209087-17-0
M. Wt: 491.5 g/mol
InChI Key: HKQFYPRYZQZAHT-KRWDZBQOSA-N
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Description

(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide is a complex organic compound that features a variety of functional groups, including amine, thioxomethyl, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the thioxomethyl group: This can be achieved through the reaction of a suitable precursor with a thiocarbonyl reagent under controlled conditions.

    Introduction of the trifluoromethyl groups: This step may involve the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling reactions: The final assembly of the compound may involve coupling reactions such as amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thioxomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Coupling agents: EDCI, DCC (dicyclohexylcarbodiimide)

Major Products Formed

    Sulfoxides and sulfones: From oxidation of the thioxomethyl group

    Amines: From reduction of the amide group

    Substituted derivatives: From nucleophilic substitution of the trifluoromethyl groups

Scientific Research Applications

Chemistry

In organic synthesis, (2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in the preparation of various derivatives.

Biology and Medicine

This compound may have potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for further pharmacological studies.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]carbonyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide
  • (2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]sulfonyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide

Uniqueness

(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide is unique due to the presence of the thioxomethyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds with carbonyl or sulfonyl groups.

Properties

IUPAC Name

(2R)-N-benzyl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F6N3OS/c1-20(2,3)17(18(32)29-12-13-7-5-4-6-8-13)31-19(33)30-16-10-14(21(23,24)25)9-15(11-16)22(26,27)28/h4-11,17H,12H2,1-3H3,(H,29,32)(H2,30,31,33)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQFYPRYZQZAHT-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NCC1=CC=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)NCC1=CC=CC=C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F6N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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